1-Piperazineethanol, 4-(3-(10,11-dihydro-5H-dibenz(b,f)azepin-5-yl)propyl)-
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Overview
Description
1-Piperazineethanol, 4-(3-(10,11-dihydro-5H-dibenz(b,f)azepin-5-yl)propyl)- is a chemical compound with the molecular formula C23H31N3O. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of 1-Piperazineethanol, 4-(3-(10,11-dihydro-5H-dibenz(b,f)azepin-5-yl)propyl)- involves several steps. One common synthetic route includes the reaction of 10,11-dihydro-5H-dibenz(b,f)azepine with 1-(2-hydroxyethyl)piperazine under specific conditions . Industrial production methods may vary, but they generally involve similar reaction pathways with optimized conditions for large-scale production .
Chemical Reactions Analysis
1-Piperazineethanol, 4-(3-(10,11-dihydro-5H-dibenz(b,f)azepin-5-yl)propyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Scientific Research Applications
1-Piperazineethanol, 4-(3-(10,11-dihydro-5H-dibenz(b,f)azepin-5-yl)propyl)- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-Piperazineethanol, 4-(3-(10,11-dihydro-5H-dibenz(b,f)azepin-5-yl)propyl)- involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-Piperazineethanol, 4-(3-(10,11-dihydro-5H-dibenz(b,f)azepin-5-yl)propyl)- can be compared with similar compounds such as:
10,11-Dihydro-5H-dibenz(b,f)azepine: A related compound with similar structural features.
1-(2-Hydroxyethyl)piperazine: Another compound with a piperazine ring and hydroxyethyl group.
Benzenesulfonamide derivatives: Compounds with similar pharmacological properties
These comparisons highlight the unique structural and functional aspects of 1-Piperazineethanol, 4-(3-(10,11-dihydro-5H-dibenz(b,f)azepin-5-yl)propyl)-, making it distinct in its applications and effects.
Properties
CAS No. |
3688-96-8 |
---|---|
Molecular Formula |
C23H31N3O |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
2-[4-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C23H31N3O/c27-19-18-25-16-14-24(15-17-25)12-5-13-26-22-8-3-1-6-20(22)10-11-21-7-2-4-9-23(21)26/h1-4,6-9,27H,5,10-19H2 |
InChI Key |
BQEOSMDPXWVFFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)CCCN4CCN(CC4)CCO |
Origin of Product |
United States |
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